

The Expanding Role of Organoboron Compounds in Medicinal Chemistry: A Technical Guide

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Compound of Interest

Compound Name: *4-(Methylthio)phenylboronic acid*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Organoboron compounds, once relegated to the realm of synthetic organic chemistry, have emerged as a versatile and powerful class of molecules in medicinal chemistry and drug development.^[1] Their unique electronic properties, particularly the electron-deficient nature of the boron atom, allow for novel mechanisms of action, often involving the formation of reversible covalent bonds with biological targets.^{[2][3]} This has led to the successful development and FDA approval of several boron-containing drugs for a range of therapeutic areas, from cancer to infectious diseases and inflammatory conditions.^{[4][5][6]} This technical guide provides an in-depth exploration of the core principles of organoboron medicinal chemistry, focusing on the mechanisms of action, quantitative data of key approved drugs, and detailed experimental protocols relevant to their study.

Core Scaffolds and Their Significance

Two primary organoboron scaffolds have dominated the landscape of approved drugs: boronic acids and benzoxaboroles.

- **Boronic Acids:** Characterized by a C-B(OH)₂ functional group, boronic acids are capable of forming reversible covalent bonds with nucleophilic residues, particularly the hydroxyl group

of serine in enzyme active sites.^[7] This interaction mimics the tetrahedral transition state of substrate hydrolysis, leading to potent enzyme inhibition.^[8] The dipeptide boronic acid, bortezomib, was the first-in-class proteasome inhibitor to receive FDA approval, validating this approach.^[5]

- **Benzoxaboroles:** This heterocyclic scaffold features a boronic acid integrated into a bicyclic system.^{[9][10]} This structure enhances the Lewis acidity of the boron atom and provides a rigid framework for interaction with biological targets.^[3] Benzoxaboroles have proven to be a particularly fruitful scaffold, leading to the development of drugs targeting enzymes across different classes.^{[10][11]}

Mechanisms of Action of Approved Organoboron Drugs

The versatility of organoboron compounds is evident in the diverse mechanisms of action of a growing number of FDA-approved drugs.

Proteasome Inhibition in Cancer Therapy

Bortezomib (Velcade®) and Ixazomib (Ninlaro®) are proteasome inhibitors used in the treatment of multiple myeloma and mantle cell lymphoma.^{[12][13]} The proteasome is a multi-catalytic protease complex responsible for the degradation of intracellular proteins, playing a crucial role in cell cycle regulation and survival.^[14] Cancer cells, particularly multiple myeloma cells, are highly dependent on proteasome function to manage the large quantities of unfolded or misfolded proteins they produce.^[15]

Bortezomib and ixazomib act as reversible inhibitors of the 26S proteasome.^[12] The boron atom in these molecules forms a stable, yet reversible, tetrahedral intermediate with the active site N-terminal threonine residue of the β 5 subunit of the 20S proteasome core.^[16] This inhibits the chymotrypsin-like activity of the proteasome, leading to an accumulation of ubiquitinated proteins.^[14] This accumulation disrupts cellular homeostasis, triggers the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, and ultimately induces apoptosis (programmed cell death) in cancer cells.^{[14][17]} Ixazomib is the first orally bioavailable proteasome inhibitor.^{[18][19]}

Antifungal and Anti-inflammatory Action

Tavaborole (Kerydin®) is a benzoxaborole-based topical antifungal agent used for the treatment of onychomycosis (fungal nail infection).[\[16\]](#)[\[20\]](#)[\[21\]](#) Its mechanism of action involves the inhibition of fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.[\[16\]](#)[\[22\]](#) Tavaborole forms a covalent adduct with the terminal adenosine of tRNA_{Leu} within the editing site of the fungal LeuRS, trapping the tRNA and preventing its release.[\[23\]](#)[\[24\]](#) This leads to the cessation of protein synthesis and fungal cell death.[\[25\]](#)

Crisaborole (Eucrisa®) is another benzoxaborole-based topical drug, approved for the treatment of mild to moderate atopic dermatitis (eczema).[\[26\]](#)[\[27\]](#) It acts as a phosphodiesterase-4 (PDE4) inhibitor.[\[23\]](#)[\[28\]](#) PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger involved in the inflammatory cascade.[\[29\]](#) By inhibiting PDE4, crisaborole increases intracellular cAMP levels, which in turn downregulates the production of pro-inflammatory cytokines, thereby reducing the signs and symptoms of atopic dermatitis.[\[23\]](#)[\[29\]](#)

β-Lactamase Inhibition in Bacterial Infections

Vaborbactam is a cyclic boronic acid β-lactamase inhibitor.[\[30\]](#) It is co-formulated with the carbapenem antibiotic meropenem (Vabomere®) to combat bacterial resistance.[\[11\]](#) Many bacteria produce β-lactamase enzymes that hydrolyze and inactivate β-lactam antibiotics. Vaborbactam acts as a potent, reversible inhibitor of a broad spectrum of serine β-lactamases, including *Klebsiella pneumoniae* carbapenemase (KPC).[\[15\]](#) The boron atom forms a covalent adduct with the active site serine residue of the β-lactamase, protecting meropenem from degradation and allowing it to exert its antibacterial effect.[\[15\]](#)

Quantitative Data Summary

The following tables summarize key quantitative data for the aforementioned FDA-approved organoboron drugs, providing a basis for comparison of their potency and activity.

Table 1: Proteasome Inhibitors - In Vitro Potency

Compound	Target	Assay	IC50 / Ki	Cell Line / Enzyme Source	Reference(s)
Bortezomib	Proteasome (β 5 subunit)	Proteasome Activity Assay	Ki: 0.6 nM	Purified 20S proteasome	[16]
Proteasome	Cell Viability (MTT Assay)	IC50: 17.46 nM (48h)	FISS cell line (Ela-1)		[18]
Proteasome	Proteasome Inhibition	inhibition at 10 nM (30 min)	~40%	Granta-519 cells	[2]
Ixazomib	Proteasome (β 5 subunit)	Proteasome Activity Assay	IC50: 3.4 nM	Purified 20S proteasome	[15]
Proteasome	Cell Viability	LC50: 24 \pm 11 nM	Acute	Lymphoblastic Leukemia (ALL) cells	[31]
Proteasome	Cell Viability	LC50: 30 \pm 8 nM	Acute	Myeloid Leukemia (AML) cells	[31]

Table 2: Antifungal and Anti-inflammatory Agents - In Vitro Potency

Compound	Target	Assay	MIC / IC50	Organism / Enzyme Source	Reference(s)
Tavaborole	Leucyl-tRNA Synthetase	Antifungal Susceptibility (CLSI M38-A)	MIC range: 1.0–8.0 µg/mL	Trichophyton rubrum	[32]
Leucyl-tRNA Synthetase	Antifungal Susceptibility (CLSI M38-A)	MIC range: 4.0-8.0 µg/mL	Trichophyton mentagrophytes	[32]	
Leucyl-tRNA Synthetase	Antifungal Susceptibility (CLSI M38-A)	MIC50: 4.0 µg/mL, MIC90: 8.0 µg/mL	Trichophyton rubrum & T. mentagrophytes	[32]	
Crisaborole	Phosphodiesterase 4 (PDE4)	PDE4 Inhibition Assay	-	-	[23][28]
-	In vivo mouse model	Reduction of pruritus	MC903-induced atopic dermatitis model	[13]	

Table 3: β-Lactamase Inhibitor - In Vitro Potency

Compound	Target Enzyme (Class)	Inhibition Constant (Ki app)	Reference(s)
Vaborbactam	KPC-2 (A)	0.056 ± 0.015 μM	[33]
KPC-3 (A)	0.050 ± 0.016 μM	[33]	
BKC-1 (A)	0.018 ± 0.002 μM	[33]	
FRI-1 (A)	0.17 ± 0.06 μM	[33]	
SME-2 (A)	0.042 ± 0.005 μM	[33]	
OXA-48 (D)	14 ± 5 μM	[33]	
OXA-23 (D)	66 ± 11 μM	[33]	

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of organoboron compounds.

Proteasome Activity Assay (for Bortezomib/Ixazomib)

This protocol is adapted from a luminescent assay to measure proteasome activity in cell lysates.

Materials:

- Cell lines (e.g., multiple myeloma cell lines)
- Proteasome inhibitors (Bortezomib, Ixazomib)
- Proteasome-Glo™ Assay System (Promega)
- White-walled 96-well plates
- Luminometer
- Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 250 mM sucrose, 5 mM MgCl₂, 0.5 mM EDTA, 2 mM ATP, 1 mM DTT)[[34](#)]

Procedure:

- Cell Culture and Lysis: Culture cells to the desired density. Harvest and wash the cells with cold PBS. Lyse the cells in proteasome activity assay buffer.[\[34\]](#) Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.
- Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay) to ensure equal loading.
- Inhibitor Preparation: Prepare serial dilutions of the proteasome inhibitors in the assay buffer.
- Assay Setup: In a white-walled 96-well plate, add a standardized amount of cell lysate to each well.
- Inhibitor Treatment: Add the prepared inhibitor dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for inhibitor binding.[\[2\]](#)
- Substrate Addition: Prepare the Proteasome-Glo™ reagent according to the manufacturer's instructions and add it to each well.
- Luminescence Measurement: Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) and then measure the luminescence using a luminometer.
- Data Analysis: Calculate the percentage of proteasome inhibition relative to the vehicle-treated control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay (for Tavaborole)

This protocol describes an aminoacylation assay to measure the inhibition of LeuRS.

Materials:

- Recombinant fungal LeuRS enzyme
- Tavaborole
- Radiolabeled L-leucine (e.g., [^{14}C]L-leucine)
- Total tRNA preparation containing tRNALeu
- Reaction buffer (e.g., Tris-HCl, MgCl_2 , KCl, DTT)
- ATP
- Trichloroacetic acid (TCA)
- Filter membranes
- Scintillation counter

Procedure:

- Reaction Mixture Preparation: Prepare a reaction mixture containing the recombinant LeuRS enzyme, various concentrations of tavaborole, and radiolabeled L-leucine in the reaction buffer.[24]
- Pre-incubation: Incubate the reaction mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 30°C) to allow for inhibitor-enzyme binding.[24]
- Reaction Initiation: Initiate the aminoacylation reaction by adding ATP and the total tRNA preparation.[24]
- Incubation: Allow the reaction to proceed for a set time (e.g., 20 minutes) at the same temperature.[24]
- Reaction Termination and Precipitation: Stop the reaction by adding a solution of TCA. This will precipitate the charged tRNA, while the unreacted radiolabeled leucine remains in solution.[24]

- Quantification: Collect the precipitate on a filter membrane, wash thoroughly to remove unincorporated radiolabeled leucine, and measure the radioactivity using a scintillation counter.[24]
- Data Analysis: Calculate the percentage of inhibition for each tavaborole concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.[24]

Antimicrobial Susceptibility Testing (for Tavaborole)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 microbroth dilution method for filamentous fungi.[12]

Materials:

- Fungal isolates (e.g., *Trichophyton rubrum*)
- Tavaborole powder
- Dimethyl sulfoxide (DMSO)
- RPMI-1640 medium
- Sterile 96-well microtiter plates
- Spectrophotometer

Procedure:

- Inoculum Preparation: Culture the fungal isolate on a suitable agar medium (e.g., potato dextrose agar) to induce sporulation. Harvest the conidia and prepare a suspension in sterile saline. Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to a known conidial density.[35]
- Drug Dilution: Prepare a stock solution of tavaborole in DMSO. Perform serial twofold dilutions of the stock solution in RPMI-1640 medium directly in the 96-well plates to achieve a range of final concentrations (e.g., 0.03 to 16 µg/mL).[12]

- Inoculation: Inoculate each well of the microtiter plate with the prepared fungal inoculum. Include a drug-free well as a positive growth control and a non-inoculated well as a negative control.[12]
- Incubation: Seal the plates and incubate at 35°C for 4-7 days, or until sufficient growth is observed in the positive control well.[12]
- MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of tavaborole that causes 100% inhibition of visible growth.[12]

Synthesis and Purification of Organoboron Compounds

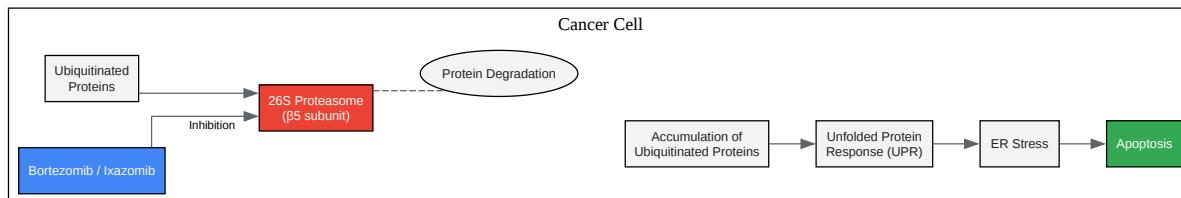
General Synthesis of Benzoxyaboroles: A common synthetic route to benzoxyaboroles starts from a substituted 2-formylphenylboronic acid. The synthesis often involves a cyclization reaction, and various functional groups can be introduced on the aromatic ring to modulate the compound's properties.[7][9][14]

General Purification of Boronic Acids: Purification of boronic acids can be challenging due to their polarity and potential for dehydration to form boroxines. Common purification techniques include:

- Recrystallization: This can be effective for some boronic acids, often from hot water or organic solvents like benzene or ethyl acetate.[36]
- Column Chromatography: Silica gel chromatography can be used, but care must be taken to choose an appropriate solvent system. Neutral alumina may also be employed.[36]
- Derivatization: Impure boronic acids can be converted to a salt by treatment with a base. The salt is then isolated and treated with acid to regenerate the pure boronic acid. Another method involves forming a crystalline adduct with diethanolamine, which can be easily purified and then hydrolyzed to give the pure boronic acid. Boronic acid affinity chromatography can also be used for purification based on their ability to bind to cis-diols.[1]

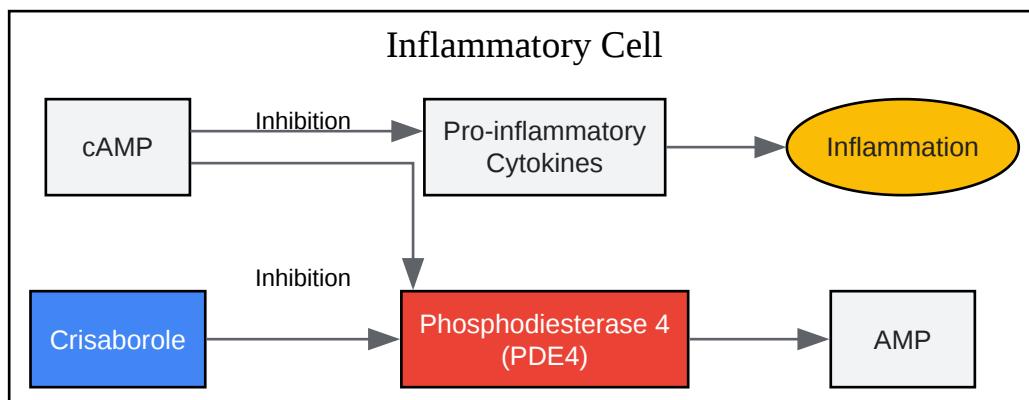
Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and workflows related to organoboron drugs.



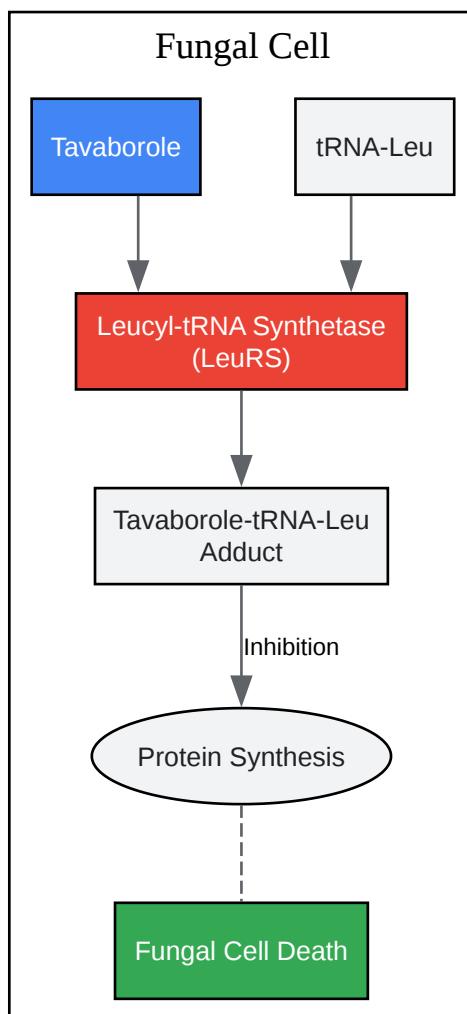
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Caption: Mechanism of action of Bortezomib and Ixazomib in cancer cells.



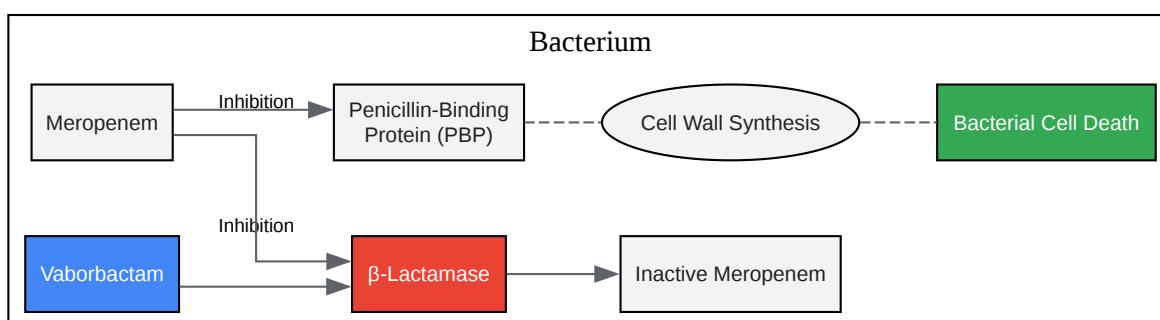
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Caption: Mechanism of action of Crisaborole in inflammatory cells.



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Caption: Mechanism of action of Tavaborole in fungal cells.



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Caption: Mechanism of action of Vaborbactam in combination with Meropenem.

Conclusion

Organoboron compounds have firmly established their place in the modern medicinal chemist's toolbox. The unique properties of the boron atom have enabled the development of drugs with novel mechanisms of action, addressing significant unmet medical needs. The success of bortezomib, crisaborole, tavaborole, ixazomib, and vaborbactam serves as a powerful testament to the potential of this class of molecules. As our understanding of the chemistry and biology of organoboron compounds continues to grow, we can anticipate the emergence of new and innovative boron-containing therapeutics for a wide range of diseases. This guide provides a foundational understanding of the key aspects of this exciting and evolving field, intended to aid researchers in their efforts to harness the power of boron in drug discovery.

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